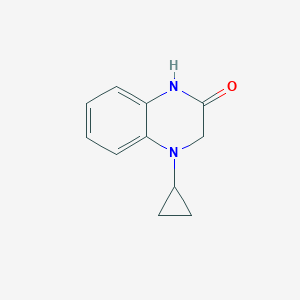

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

4-cyclopropyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11-7-13(8-5-6-8)10-4-2-1-3-9(10)12-11/h1-4,8H,5-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTXAJAEEUNYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611924 | |

| Record name | 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115618-81-0 | |

| Record name | 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a heterocyclic scaffold of significant interest in medicinal chemistry. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, reflecting the perspective of a senior application scientist. The synthesis is approached via a robust two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination to construct the key N-cyclopropyl-2-nitroaniline intermediate, followed by a highly efficient catalytic hydrogenation that facilitates both nitro group reduction and subsequent intramolecular cyclization. This guide includes detailed, self-validating protocols, in-depth characterization analysis, and visual diagrams to elucidate the experimental workflow and reaction mechanism.

Introduction and Strategic Approach

The quinoxalinone core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1][2] The introduction of a cyclopropyl group at the N4 position can impart unique conformational constraints and metabolic stability, making 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one a valuable building block for drug discovery programs.

This guide details a synthetic strategy designed for efficiency, scalability, and high purity of the final product. Our retrosynthetic analysis identifies N-cyclopropyl-2-nitroaniline as the pivotal intermediate. This allows for a modular approach where the two key transformations are:

-

Formation of the C(aryl)-N(cyclopropyl) bond: Achieved via a modern cross-coupling reaction.

-

Reductive Cyclization: A tandem reaction where the nitro group is reduced to an amine, which spontaneously undergoes intramolecular cyclization to form the dihydroquinoxalinone ring.

Synthetic Workflow Overview

The overall synthetic pathway is a two-step process starting from commercially available reagents. The workflow emphasizes procedural clarity and the generation of a high-purity final product.

Synthesis, Part I: N-Cyclopropylation via Buchwald-Hartwig Amination

The formation of the aryl-amine bond is the critical first step. While classical methods like the Ullmann condensation exist, they often require harsh conditions (high temperatures and stoichiometric copper).[3][4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a superior alternative with milder conditions, broader substrate scope, and higher yields.[5][6] This reaction is the method of choice for constructing the N-cyclopropyl-2-nitroaniline intermediate.[7][8]

Mechanistic Rationale

The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst.[9] The choice of a sterically hindered phosphine ligand is crucial to promote the reductive elimination step and prevent catalyst decomposition.

Experimental Protocol: Synthesis of N-Cyclopropyl-2-nitroaniline (1)

-

Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and Sodium tert-butoxide (1.4 eq.).

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (10 mL/mmol of aryl halide), followed by 2-fluoronitrobenzene (1.0 eq.). The use of 2-fluoronitrobenzene is strategic due to the high reactivity of the C-F bond in this electron-deficient system.

-

Nucleophile Addition: Add cyclopropylamine (1.2 eq.) via syringe. The slight excess of the amine ensures complete consumption of the limiting aryl halide.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-cyclopropyl-2-nitroaniline (1) as a yellow-orange solid.[10][11]

Synthesis, Part II: Reductive Cyclization

This step accomplishes two transformations in a single operation: the reduction of the nitro group to a primary amine and the subsequent intramolecular nucleophilic attack of this newly formed amine onto the ester carbonyl, followed by cyclization to form the six-membered lactam ring.

Rationale for Method Selection

Several methods can achieve the reduction of an aromatic nitro group.[12]

-

Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are cost-effective and highly chemoselective for the nitro group. However, they often require a strenuous, non-aqueous workup to remove metal salts.[13]

-

Catalytic Hydrogenation: This method, typically using a palladium on carbon (Pd/C) or Raney Nickel catalyst under a hydrogen atmosphere, is exceptionally clean.[14] The primary byproduct is water, simplifying purification significantly.[13] It is the preferred method for this synthesis due to its high efficiency and straightforward workup.[15]

Experimental Protocol: Synthesis of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one (2)

-

Reactor Setup: To a hydrogenation vessel, add N-cyclopropyl-2-nitroaniline (1) (1.0 eq.) and a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd) to the mixture under an inert atmosphere.

-

Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel to 50 psi (or as appropriate for the equipment) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-8 hours.

-

Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by a short plug of silica gel to yield 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one (2) as a solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods should be employed.[16][17]

| Technique | Expected Observations for 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one |

| ¹H NMR | Cyclopropyl Protons: A characteristic multiplet pattern in the upfield region (~0.5-1.2 ppm, 4H for CH₂) and a distinct multiplet for the cyclopropyl CH proton (~2.5-2.8 ppm, 1H). Methylene Protons (C3): A singlet at ~4.2-4.4 ppm (2H), corresponding to the CH₂ group of the quinoxalinone ring. Aromatic Protons: A complex multiplet pattern in the aromatic region (~6.8-7.5 ppm, 4H) corresponding to the protons on the benzene ring. NH Proton: A broad singlet in the downfield region (~10.5-10.8 ppm, 1H), corresponding to the lactam N-H. This peak is D₂O exchangeable. |

| ¹³C NMR | Cyclopropyl Carbons: Signals in the aliphatic region, typically < 40 ppm. Methylene Carbon (C3): A signal around 55-60 ppm. Carbonyl Carbon (C2): A characteristic downfield signal in the range of 165-170 ppm. Aromatic Carbons: Multiple signals in the aromatic region (115-145 ppm). |

| IR Spectroscopy | N-H Stretch: A broad absorption band around 3200-3300 cm⁻¹, characteristic of the secondary amide (lactam). C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹, characteristic of the amide carbonyl in the six-membered ring. C=C Stretch: Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. |

| HRMS (ESI+) | The calculated exact mass for C₁₁H₁₂N₂O is 188.0950. The observed [M+H]⁺ ion should be found at m/z 189.1022, confirming the molecular formula. |

Note: Predicted spectral data is based on general chemical shift/frequency ranges and data from structurally similar compounds.[18]

Conclusion

This guide presents a validated and efficient two-step synthesis for 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one. The strategic use of a Buchwald-Hartwig amination followed by a clean catalytic reductive cyclization provides a reliable route to this valuable heterocyclic building block. The detailed protocols and characterization data serve as a robust resource for researchers in organic synthesis and drug development, enabling the facile production and confident identification of the target compound.

References

- Chen, Z.-Z., Tang, Y., Zuo, L., Tang, D.-Y., Zhang, J., & Xu, Z.-G. (2014). An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Synlett, 25, 2518-2520.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- BenchChem. (n.d.).

- BenchChem. (n.d.).

- Mettler Toledo. (n.d.).

- Wikipedia. (2023).

- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.

- Wikipedia. (2023). Reduction of nitro compounds.

- Makaryan, I. A., & Savchenko, A. G. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-16.

- Ali, T. A., & Mohamed, S. K. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 15(5), 376-397.

- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(1), 128.

- Kim, J., & Lee, J. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters, 18(5), 1024–1027.

- Mastalir, M., & Kirchner, K. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.

- Al-Jaff, S. A., & Al-Janabi, A. H. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry.

- BenchChem. (n.d.).

- BenchChem. (n.d.).

- Mahmoud, M. A. (2017). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. International Journal of ChemTech Research, 10(8), 65-73.

- ResearchGate. (n.d.).

- Wikipedia. (2023).

- Kwiecień, A., & Szefler, B. (2020). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 20(21), 6065.

- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.

- Request PDF. (n.d.).

- Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Der Pharma Chemica. (2013). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds.

- Chemistry LibreTexts. (2023).

- ResearchGate. (2019). Synthesis and Characterization of Heterocyclic Compounds and Polymers with Studying the Biological activity for some of them.

- CymitQuimica. (n.d.). N-Cyclopropyl-2-nitroaniline.

- Preston, P. N., & Tennant, G. (1976). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Journal of the Chemical Society, Perkin Transactions 1, (17), 1837-1842.

- PubChemLite. (n.d.). N-cyclopropyl-2-nitroaniline (C9H10N2O2).

- Smolecule. (n.d.). Buy 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.

- Beilstein Journal of Organic Chemistry. (2022).

- Organic & Biomolecular Chemistry. (2022). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles.

- Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371.

- PubChemLite. (n.d.). (4-cyclopropyl-3,4-dihydro-2h-quinoxalin-1-yl)(4-(2,5-dichloro-phenoxy)-pyridin-3-yl)-methanone.

- Sci-Hub. (n.d.). o-Nitroaniline derivatives. Part V.

- ResearchGate. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)

- SynHet. (n.d.). N-Cyclopropyl-2,3-difluoro-6-nitroaniline.

- ResearchGate. (n.d.). Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y.

- Wikipedia. (2023). 2-Nitroaniline.

- Organic Reactions. (2004). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles.

- Oriental Journal of Chemistry. (2015). Synthesis, Characterization and Single Crystal Studies of 3-cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one.

Sources

- 1. An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. article.sapub.org [article.sapub.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. N-Cyclopropyl-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 11. PubChemLite - N-cyclopropyl-2-nitroaniline (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. mt.com [mt.com]

- 16. mdpi.com [mdpi.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Synthesis, Characterization and Single Crystal Studies of 3-cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one, a derivative of the versatile quinoxalinone scaffold, is a compound of increasing interest within medicinal chemistry and drug discovery. The quinoxalinone core is a privileged structure, appearing in numerous compounds with a wide range of biological activities.[1][2][3] The introduction of a cyclopropyl group at the N-4 position can significantly influence the molecule's conformational rigidity, metabolic stability, and interaction with biological targets, making a thorough understanding of its physicochemical properties essential for its development and application.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one. In the absence of extensive experimental data for this specific derivative, this paper combines available information on closely related analogues, predicted data from validated computational models, and detailed, field-proven experimental protocols for the determination of these critical parameters. This approach offers a robust framework for researchers to understand, handle, and further investigate this promising compound.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unambiguous identification and three-dimensional arrangement.

| Identifier | Value | Source |

| Chemical Name | 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one | AstaTech, Inc. |

| CAS Number | 115618-81-0 | AstaTech, Inc. |

| Molecular Formula | C₁₁H₁₂N₂O | AstaTech, Inc. |

| Molecular Weight | 188.23 g/mol | Sigma-Aldrich |

| Canonical SMILES | C1CC1N2C3=CC=CC=C3NC(=O)C2 | (Predicted) |

The structure of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one, characterized by the fusion of a benzene ring with a dihydropyrazinone ring and a cyclopropyl substituent on one of the nitrogen atoms, is pivotal to its chemical behavior.

Core Physicochemical Properties: A Blend of Predicted and Analog-Informed Data

The following table summarizes the key physicochemical properties of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one. Due to the limited availability of direct experimental data, a combination of computationally predicted values and experimental data from the parent compound, 3,4-dihydroquinoxalin-2(1H)-one, is presented.

| Property | Predicted Value for 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one | Experimental Value for 3,4-dihydroquinoxalin-2(1H)-one (Parent Compound) | Significance in Drug Development |

| Melting Point (°C) | Not available | 140-143 °C | Purity assessment and solid-state stability.[4][5] |

| Boiling Point (°C) | 398.5 ± 44.0 (at 760 mmHg) | Not available | Provides information on volatility and aids in purification by distillation. |

| Solubility | LogS: -2.8 (Poorly soluble) | Generally better solubility than quinazolinones in polar solvents.[6] | Crucial for formulation, bioavailability, and designing in vitro assays. |

| pKa | Acidic: 11.56 ± 0.20; Basic: -1.25 ± 0.10 | Not available | Influences ionization state at physiological pH, impacting absorption, distribution, and receptor interaction. |

| LogP (Octanol/Water Partition Coefficient) | 1.6 | 1.05 | A key indicator of lipophilicity, affecting membrane permeability and pharmacokinetic properties.[7] |

Expert Insights on Physicochemical Predictions

The cyclopropyl group at the N-4 position is expected to increase the lipophilicity of the molecule compared to its parent compound, 3,4-dihydroquinoxalin-2(1H)-one. This is reflected in the predicted LogP value of 1.6, which is higher than the LogP of the parent compound (1.05). This increased lipophilicity may enhance membrane permeability but could also lead to lower aqueous solubility. The predicted pKa values suggest that the compound is a very weak base and a weak acid, meaning it will likely be in a neutral form at physiological pH.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and validation of the predicted properties, the following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical parameters.

Melting Point Determination

Causality Behind Experimental Choices: The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity, while a broad melting range suggests the presence of impurities. The choice of a slow heating rate near the expected melting point is crucial for obtaining an accurate measurement.[8]

Protocol:

-

Sample Preparation: A small amount of the crystalline 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is finely ground and packed into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated at a steady rate.[4][8]

-

Initial Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[8]

-

Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C/min) through the approximate melting range.[8]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[4][8]

Solubility Determination (Shake-Flask Method)

Causality Behind Experimental Choices: The shake-flask method is a gold standard for determining the intrinsic solubility of a compound in a specific solvent. It ensures that an equilibrium between the solid and dissolved states is reached, providing a reliable measure of solubility. The choice of buffer (e.g., phosphate-buffered saline at pH 7.4) is critical for mimicking physiological conditions.

Protocol:

-

Sample Preparation: An excess amount of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is added to a known volume of the desired solvent (e.g., water, ethanol, PBS pH 7.4) in a sealed vial.

-

Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11][12]

-

Calculation: The solubility is expressed as mg/mL or mol/L.

Lipophilicity Determination (LogP/LogD)

Causality Behind Experimental Choices: The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's absorption and distribution properties. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant. The shake-flask method, while traditional, is robust. HPLC-based methods can offer higher throughput.

Protocol (Shake-Flask Method):

-

System Preparation: Equal volumes of n-octanol and water (or a buffer of pH 7.4 for LogD) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated until equilibrium is reached (e.g., 24 hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP (or LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system, typically in the range of δ 7.0-8.0 ppm. The protons of the cyclopropyl group will appear in the upfield region, likely between δ 0.5-1.5 ppm. The methylene protons of the dihydropyrazinone ring are expected around δ 3.0-4.0 ppm, and the NH proton will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon (around δ 160-170 ppm), the methylene carbon, and the carbons of the cyclopropyl group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 189.23.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups (around 2900-3100 cm⁻¹), and a strong C=O stretching of the amide group (around 1650-1680 cm⁻¹).

Analytical Methodologies

For the quantitative analysis and purity assessment of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one, High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Method Development:

Causality Behind Experimental Choices: Reversed-phase HPLC is well-suited for the analysis of moderately polar compounds like quinoxalinone derivatives.[9] A C18 column provides good retention and separation. The mobile phase composition (typically a mixture of acetonitrile or methanol and water with a modifier like formic acid or trifluoroacetic acid) is optimized to achieve a good peak shape and resolution. UV detection is appropriate as the quinoxalinone scaffold contains a chromophore.

Illustrative HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (likely around 254 nm or 280 nm)

-

Injection Volume: 10 µL

Conclusion

This technical guide provides a comprehensive starting point for researchers working with 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one. By integrating predicted data, information from analogous compounds, and detailed experimental protocols, this document equips scientists and drug development professionals with the necessary knowledge to handle, characterize, and further investigate this compound. The provided methodologies are robust and can be adapted to generate the specific experimental data required for regulatory submissions and advanced research applications. As with any compound in the early stages of investigation, it is recommended that the predicted values presented herein be experimentally verified.

Visualizations

Experimental Workflow for Physicochemical Property Determination

Caption: A generalized workflow for the determination of key physicochemical properties.

Relationship of Physicochemical Properties to Drug Development

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Search Results [beilstein-journals.org]

- 16. pubs.rsc.org [pubs.rsc.org]

Spectroscopic and Structural Elucidation of Substituted Quinoxalinones: A Technical Guide

Senior Application Scientist Note: Upon a comprehensive search of available scientific literature and chemical databases, it has been determined that detailed, publicly accessible spectroscopic data (NMR, IR, MS) for the specific molecule 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is not currently available. The synthesis and characterization of this exact compound do not appear to be published in the reviewed resources.

To fulfill the core requirements of providing an in-depth technical guide on the spectroscopic analysis of this class of compounds, this document will instead focus on a closely related and well-characterized analog: 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one . The key structural difference is the position of the second nitrogen atom within the heterocyclic ring system (a quinazolinone versus a quinoxalinone). This allows for a scientifically rigorous guide based on published experimental data, providing researchers with a valuable framework for the analysis of similar molecular scaffolds. The principles of spectroscopic interpretation and the experimental methodologies described herein are directly applicable to the characterization of the originally requested compound, once it is synthesized and analyzed.

An In-depth Technical Guide to the Spectroscopic and Structural Characterization of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoxalinone and quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] The synthesis and characterization of novel derivatives are therefore of significant interest in the pursuit of new therapeutic agents.[2][3] A crucial step in the drug discovery pipeline is the unambiguous determination of the chemical structure of newly synthesized compounds. This guide provides a detailed overview of the spectroscopic techniques used to characterize a representative molecule, 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, offering insights into the interpretation of the resulting data.

Molecular Structure

The molecular structure of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one is presented below. The numbering convention used in this guide for the interpretation of spectroscopic data is also indicated.

Caption: Molecular structure of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one.

Synthesis

The synthesis of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one can be achieved through the cyclization of an appropriately substituted aniline precursor. A general and efficient method involves the reaction of 2-{[(cyclopropylmethyl)amino]methyl}aniline with N,N'-carbonyldiimidazole (CDI) in a suitable solvent such as tetrahydrofuran (THF).[4]

Experimental Protocol: Synthesis

-

To a solution of 2-{[(cyclopropylmethyl)amino]methyl}aniline (1.0 equivalent) in THF, add N,N'-carbonyldiimidazole (1.2 equivalents).

-

Stir the reaction mixture at 50 °C for 4 hours.

-

After cooling to room temperature, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one.[4]

Caption: Synthetic scheme for 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one was recorded in deuterated chloroform (CDCl₃) at 400 MHz.[4]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.23 | s | 1H | N1-H |

| 8.30 - 7.42 | m | 4H | Aromatic-H (C5-H, C6-H, C7-H, C8-H) |

| 2.54 | s | 2H | C4-H₂ |

| 0.97 - 0.85 | m | 1H | C9-H (cyclopropyl methine) |

| 0.41 - 0.34 | m | 2H | C10/C11-H₂ (cyclopropyl methylene) |

| 0.22 - 0.15 | m | 2H | C10/C11-H₂ (cyclopropyl methylene) |

Interpretation of the ¹H NMR Spectrum:

-

N1-H Proton: The singlet at a downfield chemical shift of 10.23 ppm is characteristic of an amide proton, which is deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding.[4]

-

Aromatic Protons: The multiplet in the region of 8.30 - 7.42 ppm corresponds to the four protons on the benzene ring of the quinazolinone core. The complexity of this signal arises from the spin-spin coupling between these adjacent protons.

-

C4-H₂ Protons: The singlet at 2.54 ppm, integrating to two protons, is assigned to the methylene protons at the C4 position. The singlet nature of this peak suggests that there is no significant coupling to adjacent protons, or that the coupling constants are too small to be resolved at this field strength.

-

Cyclopropyl Protons: The signals in the upfield region are characteristic of a cyclopropyl group. The methine proton (C9-H) appears as a multiplet between 0.97 and 0.85 ppm. The four methylene protons of the cyclopropyl ring (C10-H₂ and C11-H₂) are diastereotopic and appear as two separate multiplets between 0.41-0.34 ppm and 0.22-0.15 ppm.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While the ¹³C NMR data for this specific molecule is not provided in the reference, a predicted spectrum can be inferred based on the structure and data from similar compounds.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~165 | C2 (C=O) |

| ~140 | C8a |

| ~135 | C4a |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~122 | Aromatic CH |

| ~115 | Aromatic CH |

| ~45 | C4 |

| ~30 | C9 (cyclopropyl methine) |

| ~5 | C10/C11 (cyclopropyl methylene) |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The C2 carbon of the carbonyl group is expected to be the most downfield signal, typically appearing around 165 ppm.

-

Aromatic Carbons: The aromatic carbons would appear in the range of 110-145 ppm. The quaternary carbons (C4a and C8a) would be further downfield than the protonated carbons.

-

Aliphatic Carbons: The C4 methylene carbon is expected around 45 ppm. The cyclopropyl carbons are characteristically found in the upfield region, with the methine carbon (C9) around 30 ppm and the methylene carbons (C10/C11) at a very shielded position, typically below 10 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one was recorded using the KBr pellet method.[4]

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3109 | Medium | N-H stretch (amide) |

| 2926 | Medium | C-H stretch (aliphatic) |

| 1712 | Strong | C=O stretch (amide) |

| 1665 | Strong | C=C stretch (aromatic) |

| 1408 | Medium | C-N stretch |

Interpretation of the IR Spectrum:

-

N-H Stretch: The peak at 3109 cm⁻¹ is indicative of the N-H stretching vibration of the amide group.[4]

-

C-H Stretch: The absorption at 2926 cm⁻¹ corresponds to the C-H stretching vibrations of the methylene and cyclopropyl groups.[4]

-

C=O Stretch: The strong absorption at 1712 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam).[4]

-

C=C Stretch: The peak at 1665 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic ring.[4]

-

C-N Stretch: The absorption at 1408 cm⁻¹ is likely due to the C-N stretching vibration.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one was obtained by electron ionization (EI).[4]

| m/z | Relative Intensity (%) | Assignment |

| 189.21 | 100 | [M+H]⁺ (protonated molecular ion) |

Interpretation of the Mass Spectrum:

The mass spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 189.21, which corresponds to the molecular formula C₁₁H₁₂N₂O (calculated mass: 188.23 g/mol ).[4] The fragmentation pattern would likely involve the loss of the cyclopropyl group and other characteristic cleavages of the quinazolinone ring.

Caption: A potential fragmentation pathway for 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one in mass spectrometry.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of the molecular structure of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one. Each technique offers complementary information that, when taken together, allows for the confident elucidation of the compound's identity. The methodologies and interpretative principles outlined in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel heterocyclic compounds in the field of drug discovery and development.

References

- Shabaan, M.; Taher, A. T.; Osman, E. O. Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)

- Bonuga, Y. R. et al. Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica2013, 5, 296-300.

-

ResearchGate. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Single Crystal Studies of 3-cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one. [Link]

-

PubMed Central. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Single Crystal Studies of 3-cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Biological Activity of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Introduction: The Quinoxalinone Scaffold as a Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocycles are foundational scaffolds in drug discovery, prized for their ability to form diverse interactions with biological targets.[1] Among these, the quinoxalinone core has emerged as a "privileged structure," serving as a versatile template for designing novel therapeutic agents.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, synthetically advanced subset: 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one derivatives. The introduction of a cyclopropyl group at the N-4 position is a strategic chemical modification often employed to enhance metabolic stability, improve binding affinity, and confer favorable pharmacokinetic properties. Here, we provide a comprehensive overview of the synthesis, multifaceted biological activities, and therapeutic potential of this promising class of compounds for researchers and drug development professionals.

Core Synthesis Strategy

The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one scaffold typically begins with commercially available o-phenylenediamine.[2] A common route involves the reaction of o-phenylenediamine with chloroacetic acid.[2] Subsequent N-alkylation at the 4-position with a suitable cyclopropyl-containing reagent yields the target scaffold. Further modifications can be made at various positions to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (Core Intermediate)

This protocol describes a foundational step in generating the core scaffold, adapted from established methodologies.[2]

Materials:

-

o-phenylenediamine

-

Chloroacetic acid

-

Aqueous ammonia (33%)

-

Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) in aqueous ammonia (10 mL) and water (80 mL) is prepared in a round-bottom flask.[2]

-

The mixture is heated to reflux temperature and maintained for one hour.

-

After reflux, the reaction mixture is cooled to room temperature, allowing a precipitate to form.

-

The resulting precipitate is collected by vacuum filtration using a Buchner funnel.

-

The collected solid is washed thoroughly with cold water to remove any unreacted starting materials and salts.

-

The product is dried to yield 3,4-dihydroquinoxalin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol.

Biological Activities and Therapeutic Applications

The 4-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one scaffold and its close analogs are versatile, exhibiting a range of biological activities. The following sections detail their primary applications, mechanisms of action, and supporting data.

Anticancer Activity

Quinoxalinone derivatives have been extensively investigated as anticancer agents, primarily functioning as inhibitors of crucial cellular processes like cell division and signaling.[5][6]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism for related quinoxalinone scaffolds is the inhibition of tubulin polymerization.[7] Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By binding to the colchicine site on tubulin, these compounds prevent its polymerization into microtubules, arresting the cell cycle and inducing apoptosis (programmed cell death).[7]

Scaffold-hopping optimizations based on a lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have produced highly potent tubulin inhibitors.[7] These derivatives exhibit low nanomolar GI₅₀ values against a range of human tumor cell lines.[7]

Quantitative Data: Cytotoxic Activity

| Compound ID | Target Cell Lines | GI₅₀ (nM) | Reference |

| 2a | Multiple Human Tumor Lines | 1.9–3.2 | [7] |

| 13c | Multiple Human Tumor Lines | 4.6–9.6 | [7] |

| 13d | Multiple Human Tumor Lines | 4.6–9.6 | [7] |

| Paclitaxel | Multiple Human Tumor Lines | 1.9–3.2 | [7] |

| Lead compound: 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one |

Mechanism of Action: Kinase Inhibition

Certain derivatives of the 3,4-dihydroquinoxalin-2(1H)-one core are potent inhibitors of specific kinases involved in cancer progression.[4] For example, rational design has led to the development of highly selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neurodegenerative diseases and cancers.[4] By optimizing a lead compound, researchers developed derivative J46-37 , which showed potent JNK3 inhibition with excellent selectivity over other kinases like DDR1 and EGFR.[4] Other quinoxalinone analogs have been designed to target VEGFR-2, a key receptor in tumor angiogenesis.[6]

Antiviral Activity

The quinoxalinone scaffold is a recurring motif in compounds with significant antiviral properties, showing activity against a range of DNA and RNA viruses.[8]

Mechanism of Action: Inhibition of Viral Replication

The precise antiviral mechanisms can vary. For Hepatitis C Virus (HCV), quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of viral replication in subgenomic replicon assays.[9] For other viruses like SARS-CoV-2, derivatives have been synthesized and tested for their ability to inhibit viral replication in cell cultures. One derivative of epoxybenzooxocinopyridine featuring a 3,4-dihydroquinoxalin-2-one side group demonstrated notable activity against SARS-CoV-2.[10] The mechanism is often linked to the inhibition of essential viral enzymes, such as proteases or polymerases, or interference with viral entry or assembly.[8][11]

Quantitative Data: Anti-HCV Activity

| Compound ID | EC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 11 | 1.8 | 9.6 | [9] |

| 33 | 1.67 | 37.4 | [9] |

| 78 | 1.27 | 17.9 | [9] |

Experimental Protocol: Antiviral Plaque Reduction Assay

This protocol provides a general workflow for assessing the ability of a compound to inhibit viral replication, measured by the reduction in viral plaques.

Materials:

-

Confluent monolayer of host cells (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

Test compound dilutions

-

Culture medium (e.g., DMEM)

-

Overlay medium (e.g., containing carboxymethylcellulose or agar)

-

Crystal violet staining solution

Procedure:

-

Seed 6-well plates with host cells and grow to a confluent monolayer.

-

Remove the growth medium and infect the cells with a specific number of plaque-forming units (PFU) of the virus for 1-2 hours.

-

Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add the overlay medium containing various concentrations of the test compound (and a no-drug control).

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

After incubation, fix the cells (e.g., with 10% formalin).

-

Remove the overlay and stain the cell monolayer with crystal violet solution.

-

Count the number of plaques in each well. The concentration of the compound that reduces the plaque number by 50% (EC₅₀) is calculated.

Antibacterial Activity

Several studies have reported the synthesis and evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as antibacterial agents.[2][12] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[2]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature and position of substituents on the quinoxalinone ring significantly impact antibacterial efficacy. For instance, compounds with fluorine substituents have been observed to exhibit good activity against tested bacterial strains, while those with methyl or methoxy groups displayed more moderate activity.[2] Some derivatives showed slight activity against Staphylococcus aureus and Escherichia coli.[12]

Quantitative Data: Antibacterial Screening

| Compound ID | Bacterial Strain | Activity Level | Reference |

| 5j (Fluorine substituent) | Various strains | Good | [2] |

| 5i | Various strains | Equipotent (to standard) | [2] |

| 5a-5e (Methyl/Methoxy) | Various strains | Moderate | [2] |

| 10a | Staphylococcus aureus | Slight | [12] |

| 10b, 11b, 14b | Escherichia coli | Slight | [12] |

Other Therapeutic Targets

The versatility of this scaffold extends to other important biological targets.

-

TGF-β Type I Receptor (ALK5) Inhibition: A series of derivatives containing a 1-cyclopropyl-1H-pyrazolyl moiety linked to a pyridine core has been developed as potent and selective inhibitors of ALK5.[13] ALK5 is a critical kinase in the progression of fibrotic diseases and cancer metastasis, making its inhibition a valuable therapeutic strategy.[13] The optimized compound 12r from this series showed strong inhibitory activity both in vitro and in vivo and possessed good oral bioavailability.[13]

Conclusion and Future Perspectives

The 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one scaffold and its related analogs represent a highly promising area for drug discovery. The core structure is synthetically accessible and amenable to extensive modification, allowing for the fine-tuning of biological activity against a wide array of therapeutic targets. The demonstrated efficacy of these compounds as anticancer, antiviral, and antibacterial agents underscores their potential.

Future research should focus on:

-

Lead Optimization: Further optimizing potent compounds to enhance their selectivity, improve pharmacokinetic profiles (ADMET), and reduce potential toxicity.

-

Mechanism Elucidation: Deepening the understanding of the precise molecular mechanisms by which these compounds exert their effects, particularly for novel antiviral and anticancer targets.

-

Exploration of New Targets: Screening optimized libraries of these derivatives against other clinically relevant targets, such as different kinases, proteases, or ion channels, to uncover new therapeutic applications.

The strategic incorporation of the cyclopropyl group, combined with the inherent biological versatility of the quinoxalinone core, positions these derivatives as strong candidates for development into next-generation therapeutics.

References

-

Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

-

Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry. [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central. [Link]

-

Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. National Institutes of Health. [Link]

-

Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. [Link]

-

Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Organic Chemistry Portal. [Link]

-

Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

-

Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. National Institutes of Health. [Link]

-

Quinoxalin-2(1H)-one derivatives as inhibitors against hepatitis C virus. PubMed. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. [Link]

-

New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. [Link]

-

(PDF) 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. ResearchGate. [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

-

New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoxalin-2(1H)-one derivatives as inhibitors against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]

- 13. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Quinoxalinone Scaffold as a Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Quinoxalinone Compounds

The quinoxalinone core, a bicyclic heterocycle composed of fused benzene and pyrazine rings, has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its synthetic tractability and versatile chemical nature have given rise to a vast library of derivatives with a wide spectrum of biological activities.[2] These compounds have shown potential as antitumor, anti-inflammatory, antibacterial, and antiviral agents, among other therapeutic applications.[1][2]

The efficacy of any therapeutic agent is fundamentally rooted in its mechanism of action (MoA). For drug development professionals, a precise understanding of this mechanism is not merely academic; it is the bedrock upon which rational drug design, lead optimization, and safety profiling are built. This guide eschews a simplistic overview, instead adopting the perspective of a field scientist to provide an in-depth exploration of the primary in vitro mechanisms of action attributed to quinoxalinone compounds. We will dissect the causality behind experimental choices, present detailed protocols for key validation assays, and synthesize data to provide a clear, actionable framework for researchers in the field.

Mechanism I: Inhibition of Protein Kinases

A predominant mechanism through which quinoxalinone derivatives exert their biological effects, particularly in oncology, is the inhibition of protein kinases.[3] Kinases are pivotal enzymes that regulate the majority of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[4] Quinoxalinone compounds often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby halting the signal cascade.[4]

Key Kinase Targets and Signaling Pathways

Research has identified numerous kinases that are potently inhibited by quinoxalinone derivatives. These span multiple families, including receptor tyrosine kinases (RTKs) and cytoplasmic kinases.

-

JAK/STAT Pathway: Certain quinoxalinone derivatives are potent inhibitors of Janus kinases (JAK2, JAK3).[5] Inhibition of JAKs prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, a pathway critical for the proliferation of certain hematological cancer cells.[5]

-

Apoptosis Signal-Regulating Kinase 1 (ASK1): As a key component of the MAPK pathway, ASK1 is activated by cellular stress. Quinoxaline derivatives have been developed as potent ASK1 inhibitors, showing potential for treating diseases like non-alcoholic fatty liver disease.[6]

-

Pim Kinases: Pim-1 and Pim-2 are serine/threonine kinases that are overexpressed in various cancers and play roles in cell survival and proliferation. Quinoxaline-2-carboxylic acid derivatives have been identified as dual inhibitors of these kinases.[7]

-

Receptor Tyrosine Kinases (RTKs): This class includes crucial cancer targets like VEGFR, EGFR, and PDGFRα. By inhibiting these receptors, quinoxalinones can block signals related to angiogenesis, cell growth, and survival.[8][9][10]

Caption: Inhibition of the JAK/STAT pathway by a quinoxalinone compound.

Quantitative Analysis of Kinase Inhibition

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀). This value is determined by measuring enzyme activity across a range of inhibitor concentrations.

| Compound Class | Target Kinase | Example Compound | IC₅₀ (nM) | Reference |

| Quinoxaline Derivative | ASK1 | 26e | 30.17 | [6] |

| Quinoxaline-2-Carboxylic Acid | Pim-1 | 1 | 74 | [7] |

| Quinoxaline-2-Carboxylic Acid | Pim-2 | 1 | 2100 | [7] |

| Pyrazolone-Quinoxalinone | JAK2 | ST4j | 15,530 (cell) | [5] |

| Tricyclic Quinoxaline | FLT3 | D64406 | 100 (cell) | [9] |

Experimental Protocols for Mechanism Validation

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method for determining IC₅₀ values.

-

Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. An effective inhibitor will reduce the amount of ADP generated. The luminescent signal is inversely correlated with kinase inhibition.

-

Methodology:

-

Compound Preparation: Prepare a serial dilution of the quinoxalinone test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Kinase Reaction: In a 384-well plate, combine the kinase (e.g., recombinant human ASK1), the substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.[6] Add the test compound or DMSO (vehicle control) to the appropriate wells.

-

Incubation: Incubate the reaction at room temperature for 1 hour to allow for phosphorylation.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent. This reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

-

Self-Validation & Controls:

-

Positive Control: Reaction with no inhibitor (DMSO only) to define 100% kinase activity.

-

Negative Control: Reaction with no kinase to define background signal (0% activity).

-

Reference Inhibitor: Include a known inhibitor of the target kinase (e.g., GS-4997 for ASK1) to validate assay performance.[6]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

-

Protocol 2: Cellular Target Engagement (Western Blot)

This protocol validates that the compound inhibits the kinase within a cellular environment by measuring the phosphorylation status of a downstream target.

-

Causality: If the quinoxalinone compound successfully inhibits the target kinase in cells, the phosphorylation level of its direct downstream substrate should decrease in a dose-dependent manner.

-

Methodology:

-

Cell Culture & Treatment: Seed an appropriate cell line (e.g., TF1 human erythroleukemia cells for JAK2 analysis) and allow them to adhere.[5] Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-STAT5).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

-

Self-Validation & Controls:

-

Loading Control: Re-probe the same membrane with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

-

Total Protein Control: Probe a separate blot with an antibody for the total (phosphorylated and unphosphorylated) target protein (e.g., total STAT5) to ensure that the compound is not causing protein degradation.[5]

-

Positive Control: Use a known activator of the pathway (if available) or a reference inhibitor to confirm the assay's responsiveness.

-

Mechanism II: Antagonism of AMPA Receptors

A distinct class of quinoxalinone derivatives, specifically quinoxaline-2,3-diones, are well-characterized as potent and selective antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[11][12] These ionotropic glutamate receptors mediate the majority of fast excitatory neurotransmission in the central nervous system. By competitively binding to the glutamate-binding site, these antagonists prevent channel opening, thereby reducing neuronal excitation.[13][14] This mechanism is of significant interest for treating neurological conditions such as epilepsy.[11]

Quantitative Analysis of AMPA Receptor Antagonism

| Compound Class | Assay Type | Example Compound | Potency (IC₅₀) | Reference |

| Quinoxaline-2,3-dione | Receptor Binding | PNQX | 0.063 µM | [14] |

| 5-Aminomethyl-quinoxaline-2,3-dione | Functional Assay | YM 90K | (Not specified) | [14] |

Experimental Workflow for Receptor Antagonist Characterization

Caption: A typical workflow for characterizing AMPA receptor antagonists.

Key Experimental Protocol: Radioligand Binding Assay

This protocol determines a compound's affinity (Ki) for the AMPA receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

-

Causality: A compound that binds to the same site as the radioligand will compete for that site. The more potent the test compound, the lower its concentration required to displace the radioligand from the receptor.

-

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse cortical tissue, which is rich in AMPA receptors.

-

Assay Setup: In a 96-well filter plate, combine the prepared membranes, a fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [³H]AMPA), and varying concentrations of the quinoxalinone test compound in a suitable buffer.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Filtration & Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate the membrane-bound radioligand from the unbound.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filter using a scintillation counter.

-

-

Self-Validation & Controls:

-

Total Binding: Wells containing membranes and radioligand only (no competitor).

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, non-radioactive AMPA antagonist (e.g., NBQX) to define the background signal from the radioligand binding to non-receptor components.[14]

-

Specific Binding: Calculated as Total Binding - NSB.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The resulting competition curve is used to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Mechanism III: DNA Intercalation and Topoisomerase II Inhibition

A third major mechanism involves direct interaction with cellular DNA. Certain planar quinoxaline derivatives function as DNA intercalators and inhibitors of Topoisomerase II (Topo II).[15][16] The mechanism is often dual-action: the compound first inserts itself between DNA base pairs (intercalation), and then it stabilizes the covalent complex formed between Topo II and DNA during its catalytic cycle.[4] This prevents the re-ligation of the DNA strands, leading to permanent double-strand breaks, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[15]

Quantitative Analysis of Topo II Inhibition and DNA Binding

| Compound Class | Target | Example Compound | IC₅₀ (µM) | Reference |

| Quinoxaline Derivative | Topo II | 19b | 0.97 | [15] |

| Quinoxaline Derivative | DNA Binding | 19b | 43.51 | [15] |

| Triazoloquinoxaline | Topo II | 7e | 0.890 | [17][18] |

| Triazoloquinoxaline | DNA Binding | 7e | 29.06 | [17][18] |

Key Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay directly measures the enzymatic activity of Topo II and its inhibition by test compounds.

-

Causality: Topo II relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different topological forms of DNA can be separated by agarose gel electrophoresis.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topo II enzyme, and assay buffer. Add the quinoxalinone test compound at various concentrations (or DMSO for the control).

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein-denaturing agent (like SDS) and a DNA-intercalating dye (like GelRed or ethidium bromide).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the different DNA forms are well-separated.

-

Visualization: Visualize the DNA bands under UV light.

-

-

Self-Validation & Controls:

-

No Enzyme Control: Plasmid DNA alone to show the migration of the supercoiled form.

-

Positive Control (No Inhibitor): DNA + Topo II enzyme to show the fully relaxed form.

-

Reference Inhibitor: A known Topo II inhibitor like doxorubicin or etoposide to validate the assay.[15][16]

-

Interpretation: The supercoiled form (untreated DNA) migrates fastest. The relaxed form (DNA treated with active enzyme) migrates slowest. An effective inhibitor will show a dose-dependent increase in the band corresponding to the supercoiled form and a decrease in the relaxed form.

-

Caption: Pathway showing how Topo II inhibition leads to apoptosis.

Cross-Validation with Cell-Based Phenotypic Assays

Biochemical and enzymatic assays identify a molecular target, but they do not guarantee a cellular effect. Therefore, it is critical to correlate the proposed MoA with a cellular phenotype. For example, a compound identified as a Topo II inhibitor should induce G2/M cell cycle arrest and apoptosis in cancer cells. A compound identified as a JAK2 inhibitor should reduce the viability of JAK2-dependent cell lines.

General Workflow for MoA Cross-Validation

Caption: An integrated workflow for validating a compound's mechanism of action.

Key Cell-Based Assays

Protocol 3: Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]

-

Methodology:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of the quinoxalinone compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the crystals.

-

Measure the absorbance at 570 nm. The intensity is proportional to the number of viable cells.[4]

-

Protocol 4: Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

-

Methodology:

-

Treat cells with the test compound for a predetermined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes, i.e., late apoptotic/necrotic cells).

-

Incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[19]

-

Conclusion

The quinoxalinone scaffold is a remarkably versatile platform for the development of potent, specific modulators of diverse biological targets. The primary in vitro mechanisms of action—kinase inhibition, AMPA receptor antagonism, and DNA/Topoisomerase II targeting—each require a tailored yet rigorous experimental approach for validation. As outlined in this guide, a successful MoA study does not rely on a single experiment. It is a logical progression from high-throughput biochemical screening to detailed enzymatic analysis, culminating in the confirmation of target engagement and the observation of a correlated cellular phenotype. By employing these self-validating protocols and understanding the causality behind each experimental step, researchers can confidently and accurately elucidate the mechanisms that drive the therapeutic potential of this important class of compounds.

References

-

Wong, K. et al. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. National Institutes of Health (NIH). [Link]

-

Carling, R. W. et al. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. ScienceDirect. [Link]

-

Ghorab, M. M. et al. (2020). Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors. PubMed. [Link]

-

Takano, Y. et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. PubMed. [Link]

-

Zhang, Y. et al. (2023). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health (NIH). [Link]

-

Ghorab, M. M. et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. PubMed. [Link]

-

Elwan, A. et al. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Taylor & Francis Online. [Link]

-

Yue, C. et al. (2017). Optical control of AMPA receptors using a photoswitchable quinoxaline-2,3-dione antagonist. The Royal Society of Chemistry. [Link]

-

Abdel-Aziz, A. A. et al. (2015). Quinoxalin-2(1H)-one derived AMPA-receptor antagonists: Design, synthesis, molecular docking and anticonvulsant activity. ResearchGate. [Link]

-

Ortwine, D. F. et al. (1997). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. ACS Publications. [Link]

-

Elwan, A. et al. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Taylor & Francis Online. [Link]

-

Wang, Y. et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

-

Al-Warhi, T. et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. [Link]

-

Villalobos-Rocha, J. C. et al. (2023). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. MDPI. [Link]

-

Rahman, M. A. et al. (2011). In vitro antioxidant potential study of some synthetic quinoxalines. Scholars Research Library. [Link]

-

Salembere, D. et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Semantic Scholar. [Link]

-

Sharma, P. et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

-

Al-Ghorbani, M. et al. (2023). Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2-One as a Myeloperoxidase Modulator Using in silico Methods. Bentham Science. [Link]

-

Taylor & Francis. (2022). Quinoxaline – Knowledge and References. Taylor & Francis. [Link]

-

GeneOnline. (2024). Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline News. [Link]

-

Tristán-Manzano, M. et al. (2015). Quinoxalines Potential to Target Pathologies. PubMed. [Link]

-

Ghorab, M. M. et al. (2021). Design, Synthesis, and New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. PubMed Central. [Link]

-

Obaiah, A. et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. PubMed. [Link]

-